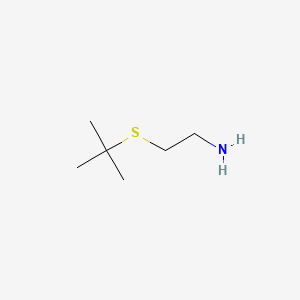

2-(tert-Butylthio)ethanamine

描述

Historical Context and Early Research Directions

While specific details on the initial discovery and synthesis of 2-(tert-Butylthio)ethanamine are not extensively documented in seminal publications, its emergence in chemical literature is primarily as a synthetic intermediate. The methods for its preparation are representative of standard organic reactions for creating thioethers. A typical synthesis route involves the reaction of a thiol with an alkyl halide, such as reacting tert-butyl mercaptan with 2-chloroethylamine (B1212225) hydrochloride in the presence of a base.

Early research directions were not focused on the compound itself but rather on its utility in building larger, more complex molecules. Its hydrochloride salt form is often used to improve stability and solubility in polar solvents. ontosight.ai The compound has been employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.ai For instance, research has pointed towards its use in the production of antihistamines and anticholinergics. ontosight.ai The primary focus has consistently been on leveraging its dual functionality for the efficient construction of target molecules.

Significance of the Thioether and Amine Functionalities in Molecular Design

The utility of this compound in chemical synthesis is derived directly from the distinct properties of its two functional groups.

Thioether Group: Sulfur-containing functional groups are significant motifs in medicinal chemistry and materials science. tandfonline.com The thioether linkage in this compound contributes several important characteristics to a molecule:

Lipophilicity: The tert-butyl group, in particular, increases the molecule's lipophilicity, which can be a crucial parameter in the design of bioactive compounds.

Chemical Stability: Thioethers are generally more stable than their oxygen-containing counterparts (ethers) and are less prone to nucleophilic attack. ontosight.ai However, they can be selectively oxidized to sulfoxides and sulfones, providing a handle for further chemical modification. ontosight.ai

Coordination Chemistry: The sulfur atom possesses lone pairs of electrons, allowing it to act as a ligand for various metal ions. ontosight.airesearchgate.net This property is exploited in the development of catalysts and metal complexes. researchgate.net

Amine Group: Amines are one of the most fundamental functional groups in organic chemistry and are ubiquitous in bioactive molecules. ijrpr.comlumenlearning.com The primary amine in this compound provides:

Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group basic and nucleophilic. ijrpr.comwikipedia.org This allows it to participate in a wide range of reactions, including alkylation, acylation, and the formation of imines. wikipedia.org

Hydrogen Bonding: The -NH2 group can act as both a hydrogen bond donor and acceptor, which is critical for molecular recognition and binding to biological targets like proteins and enzymes. lumenlearning.com

Synthetic Handle: It serves as a key attachment point for building larger molecular frameworks, famously demonstrated by the formation of amide bonds with carboxylic acids, the basis of peptide chemistry. lumenlearning.com

The combination of a "soft" sulfur donor and a "hard" nitrogen donor in a single, flexible ethyl chain makes this compound a versatile chelating ligand for transition metals, finding use in coordination chemistry and catalysis. researchgate.netrsc.org

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues has primarily followed its application as a structural component in more complex systems.

As a Building Block in Synthesis: The compound serves as a crucial intermediate in multi-step organic synthesis. Its bifunctionality allows for stepwise or selective reactions, making it a valuable tool for creating molecules with precisely defined architectures. Research has indicated its role as a precursor in the synthesis of compounds with potential antimicrobial and anticancer properties, where the thioether and amine moieties are incorporated into a larger pharmacophore.

In Coordination and Materials Chemistry: A significant research trajectory is its use as a ligand in coordination chemistry. The ability of the sulfur and nitrogen atoms to bind to metal centers has led to the investigation of its metal complexes for catalytic applications. researchgate.net Analogous amine ligands are known to be critical in governing the morphology and electrical properties of films derived from molecular inks, highlighting the importance of the amine functionality in materials science. rsc.org For example, research on diimine ligands containing tert-butylthio groups has explored their reactions with copper (II) and nickel (II) salts, which can lead to the formation of diamine complexes through hydrolysis. researchgate.net

Analogues in Sensor Technology: The core structure of an aminothioether has been adapted in the design of chemical sensors. For example, analogues like 2-[4-(2-aminoethylthio)butylthio]ethanamine have been used to create fluorescent sensors. mdpi.com In one study, such a backbone was functionalized with dansyl fluorophores to create a sensor that exhibited high selectivity for mercury (II) ions through chelation involving the sulfur and nitrogen atoms. mdpi.com

Summary of Research Applications

| Research Area | Application of this compound or Analogue | Key Functional Groups Involved | Reference |

|---|---|---|---|

| Pharmaceutical Synthesis | Intermediate for antihistamines and anticholinergics. | Amine, Thioether | ontosight.ai |

| Enzyme Inhibition Studies | Potential to interact with and modify enzyme active sites. | Amine, Thioether | |

| Coordination Chemistry | Bidentate ligand for transition metal catalysts. | Thioether (Sulfur), Amine (Nitrogen) | researchgate.netresearchgate.net |

| Fluorescent Sensors | Structural backbone for a selective Hg(II) ion sensor. | Thioether (Sulfur), Amine (Nitrogen) | mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-tert-butylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NS/c1-6(2,3)8-5-4-7/h4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXALBHIRLFDURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379070 | |

| Record name | 2-(tert-Butylthio)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22572-38-9 | |

| Record name | 2-(tert-Butylthio)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tert Butylthio Ethanamine and Its Derivatives

Direct Synthesis Approaches for 2-(tert-Butylthio)ethanamine

Direct methods for preparing this compound are centered on efficiency and the availability of starting materials. Key approaches include the formation of the amine from an aldehyde precursor and the coupling of thiol and amine fragments.

Reductive Amination Routes Utilizing Aldehyde Precursors

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. derpharmachemica.comorganic-chemistry.org This process typically involves the initial reaction of an aldehyde with an amine source, such as ammonia (B1221849), to form an imine or enamine intermediate. mdpi.com This intermediate is then reduced in situ to the desired primary amine. derpharmachemica.comorganic-chemistry.org For the synthesis of this compound, the corresponding aldehyde, (tert-butylthio)acetaldehyde, would be the key precursor.

The general mechanism for reductive amination involves the nucleophilic attack of ammonia on the aldehyde, followed by dehydration to form an imine. A reducing agent, such as sodium cyanoborohydride (NaCNBH₃) or stannous chloride, then reduces the imine to the amine. derpharmachemica.comorganic-chemistry.org The choice of reducing agent and reaction conditions is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.org Studies have shown that maintaining a high concentration of ammonia and a controlled pH can enhance the selectivity for the primary amine. organic-chemistry.org

While specific examples detailing the reductive amination of (tert-butylthio)acetaldehyde are not prevalent in the searched literature, the general applicability of this method to a wide range of aldehydes suggests its feasibility. derpharmachemica.comorganic-chemistry.org The synthesis of other amino acid derivatives, such as 2-Amino-2-(4-(tert-butylthio)phenyl)acetic acid, can also be achieved through reductive amination of the corresponding keto acid or aldehyde.

Alkylation Reactions Involving Thiol and Amine Precursors

Alkylation reactions provide a straightforward route to this compound by forming the carbon-sulfur bond. This can be achieved by reacting a suitable tert-butylthiol precursor with an ethylamine (B1201723) derivative bearing a leaving group. A common approach involves the reaction of tert-butylthiol with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine, in the presence of a base. nih.gov

The synthesis of related compounds, such as [2-(Butylthio)ethyl]amine hydrochloride, utilizes the reaction of butyl mercaptan with 2-chloroethylamine hydrochloride in the presence of a base like sodium hydroxide (B78521). This facilitates the nucleophilic substitution of the chlorine atom by the butylthio group. A similar strategy can be applied for the tert-butyl analogue. The tert-butylthiol is first deprotonated by a base to form the more nucleophilic thiolate anion, which then displaces the halide from the 2-haloethylamine.

Another variation of this approach is the reaction of isobutylene (B52900) with hydrogen sulfide (B99878) over a catalyst to produce tert-butylthiol, which can then be further reacted. wikipedia.org

Synthesis of this compound Hydrochloride

For ease of handling, storage, and solubility in polar solvents, this compound is often converted to its hydrochloride salt. ontosight.ai The synthesis of this compound hydrochloride is a straightforward acid-base reaction. ontosight.ai Once the free base of this compound has been synthesized and purified, it is dissolved in a suitable solvent, and a solution of hydrochloric acid is added. ontosight.ai This protonates the primary amine group to form the ammonium (B1175870) chloride salt. The hydrochloride salt typically precipitates from the solution and can be isolated by filtration. ontosight.ai

Synthetic Routes to Advanced Derivatives of this compound

The functional groups of this compound, the primary amine and the thioether, serve as handles for further derivatization to create more complex molecules with specific properties.

Preparation of Sulfur-Rich Analogues

The synthesis of sulfur-rich analogues of this compound can be achieved through various strategies that introduce additional sulfur atoms into the molecular structure. One approach involves the alkylation of a dithiol or a molecule containing multiple thiol groups. For instance, a related compound, 2-[4-(2-aminoethylthio)butylthio]ethanamine, was prepared by the alkylation of cysteamine (B1669678) hydrochloride with 1,4-dibromobutane. mdpi.com This method could be adapted to create analogues with varying lengths of alkyl chains and numbers of sulfur atoms.

Another strategy could involve the use of reagents that introduce disulfide bonds or other sulfur-containing moieties. One-pot syntheses of cysteine-rich peptides have been achieved using '2,2'-dithiobispyridine' mediated sulfur exchange reactions, a technique that could potentially be applied to create sulfur-rich derivatives of this compound. researchgate.net

Derivatization for Fluorescent Sensor Applications

The primary amine group of this compound is a key functional group for derivatization to create fluorescent sensors. These sensors are designed to detect specific analytes, such as metal ions, through changes in their fluorescence properties upon binding.

A common strategy involves the covalent attachment of a fluorophore to the amine group. For example, a fluorescent sensor for mercury (II) ions was developed by reacting 2-[4-(2-aminoethylthio)butylthio]ethanamine with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). mdpi.comresearchgate.net In this design, the sulfur and nitrogen atoms of the ligand coordinate with the metal ion, leading to a quenching of the dansyl fluorescence. mdpi.com

Similarly, other fluorophores like 7-nitrobenzo-2-oxa-1,3-diazolyl (NBD) have been attached to the same backbone to create colorimetric and fluorescent sensors for Hg²⁺. researchgate.net The choice of fluorophore and the design of the ligand framework are crucial for achieving high selectivity and sensitivity for the target analyte. researchgate.net The development of such sensors often involves a multi-step synthesis where the core amine is first prepared and then coupled with the desired fluorescent reporter group. mdpi.comresearchgate.net

Incorporation into Complex Molecular Architectures

The this compound scaffold serves as a valuable building block for constructing complex molecules, particularly multidentate ligands for coordination chemistry. These ligands are instrumental in the development of novel metal complexes with specific catalytic or material properties.

A significant application is in the synthesis of N-(phosphinoalkyl)-N-(thioalkyl)amine derivatives, which act as "hemilabile" tridentate ligands. google.com These ligands possess three distinct coordination groups—phosphino, imino, and thioether—which can bind variably to a metal center. A derivative, 2-Diphenylphosphino-N-[2-(tert-butylthio)ethyl]ethylamine, is synthesized and subsequently used to form ruthenium(II) complexes. google.com These complexes have demonstrated high catalytic activity in organic synthesis reactions, such as the hydrogenation of esters to produce alcohols. google.com

Another example involves the use of the related ligand, bis[2-(tert-butylthio)ethyl]amine (HL2), to coordinate with Chromium(II). This results in the formation of the complex CrCl2(HL2), which, upon activation, is used in ethylene (B1197577) trimerization catalysis. acs.org Spectroscopic investigations of these systems are crucial for understanding the activation mechanism and the nature of the active catalytic species. acs.org The thioether-functionalized amine structure is key to the ligand's electronic and steric properties, influencing the resulting metal complex's reactivity and stability. google.comacs.org

The versatility of the thio-ethylamine motif is further demonstrated in the creation of fluorescent sensors. While not a direct use of the title compound, the related 2-[4-(2-aminoethylthio)butylthio]ethanamine has been used as a flexible, acyclic host for the selective detection of mercury (II) ions. mdpi.com This highlights the utility of the sulfur and nitrogen donor atoms within such scaffolds for binding to metal ions. mdpi.com

| Complex Molecule/Derivative | Core Structure | Application | Reference |

|---|---|---|---|

| Dichloro(triphenylphosphine)[2-diphenylphosphino-N-[2-(tert-butylthio)ethyl]ethylamine]ruthenium(II) | This compound | Catalyst for ester hydrogenation | google.com |

| CrCl2(bis[2-(tert-butylthio)ethyl]amine) | bis[2-(tert-butylthio)ethyl]amine | Precursor for ethylene trimerization catalyst | acs.orgacs.org |

| Fluorescent Sensor based on 2-[4-(2-aminoethylthio)butylthio]ethanamine | Thio-ethylamine scaffold | Selective detection of Hg(II) ions | mdpi.com |

Synthesis of Phosphoramidite (B1245037) Derivatives for Oligonucleotide Modification

The tert-butylthio group is particularly valuable in the synthesis of modified oligonucleotides (DNA and RNA). Its stability during the synthetic process makes it an excellent protecting group for a thiol tether, which can later be deprotected for crosslinking studies. nih.govnih.gov While direct phosphoramidite derivatives of this compound are not commonly detailed, the synthesis of a closely related analogue, the N²-propyl-tert-butyl disulfide phosphoramidite of guanosine (B1672433), provides a clear blueprint for this chemical strategy. nih.gov

The general approach involves several key stages:

Synthesis of the Tether : A bifunctional linker, such as 3-aminopropyl-tert-butyl disulfide hydrochloride, is prepared. This molecule contains the key tert-butyl disulfide group and a terminal amine for attachment to the nucleobase. nih.govnih.gov

Attachment to Nucleoside : The aminopropyl-tert-butyl disulfide is reacted with a suitably activated nucleoside, for example, a 2-fluoro-substituted inosine (B1671953) derivative, to attach the tether to the N² position of guanine (B1146940). nih.gov

Protection and Phosphitylation : The hydroxyl groups of the sugar moiety are protected, often using dimethoxytrityl (DMTr) and tert-butyldimethylsilyl (TBDMS) groups. The final step is the phosphitylation of the 3'-hydroxyl group to create the reactive phosphoramidite monomer. nih.govumich.edu This is typically achieved using an agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. mdpi.com

The resulting phosphoramidite monomer can be incorporated into DNA or RNA sequences using standard automated solid-phase synthesis. umich.edumdpi.com The tert-butyl disulfide protecting group is stable throughout the cycles of oligonucleotide synthesis. nih.gov Post-synthesis, the tether can be deprotected to a free thiol or converted to a more reactive disulfide for site-specific crosslinking to proteins or other nucleic acids. nih.govnih.gov

| Step | Description | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| 1 | Synthesis of the protected thiol linker | 3-Aminopropyl-tert-butyl disulfide hydrochloride | nih.govnih.gov |

| 2 | Attachment of the linker to a nucleoside (e.g., guanosine) | N²-(tert-Butyldithiopropyl)-guanosine derivative | nih.gov |

| 3 | Protection of sugar hydroxyl groups | DMTr-Cl, TBDMS-Cl | nih.govmdpi.com |

| 4 | Phosphitylation to form the final monomer | (2-Cyanoethyl)-N,N-diisopropylchlorophosphoramidite | nih.govmdpi.com |

| 5 | Incorporation into oligonucleotide | Automated solid-phase DNA/RNA synthesizer | umich.edumdpi.com |

Catalytic and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inacs.org For the synthesis of this compound, a conventional route involves the reaction of a 2-haloethylamine precursor with tert-butyl mercaptan in the presence of a base. Applying green chemistry principles to this synthesis would involve several considerations:

Solvent Choice : Traditional organic solvents often have significant environmental and health impacts. acs.org A greener approach would prioritize benign solvents like water or ethanol (B145695), or even solvent-free conditions. Research has shown that N-nitrosation reactions using tert-butyl nitrite (B80452) can be performed efficiently under solvent-free conditions, suggesting that related syntheses could be optimized to eliminate organic solvents. sci-hub.se

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The nucleophilic substitution pathway generally has good atom economy, with the main byproduct being a simple salt.

Use of Catalysis : Catalytic reagents are preferred over stoichiometric ones as they can enhance reaction rates and selectivity in small amounts. ijarsct.co.in While the direct synthesis of this compound may not require a catalyst, the synthesis of its more complex derivatives, such as the ruthenium ligands mentioned previously, relies on catalytic principles for their subsequent application. google.com

Developing a truly "green" synthesis would involve a holistic assessment of the entire lifecycle, from the sourcing of starting materials to the final product's purification and waste disposal.

Mechanistic Investigations of Synthesis Pathways

The primary pathway for the synthesis of this compound involves the formation of a carbon-sulfur bond via a nucleophilic substitution reaction. The mechanism for this key step is best described as a bimolecular nucleophilic substitution (Sₙ2). libretexts.orgmasterorganicchemistry.com

The Sₙ2 mechanism for this synthesis can be broken down into the following conceptual steps:

Nucleophile Formation : Tert-butyl mercaptan ( (CH₃)₃CSH ) is a weak acid. In the presence of a suitable base (e.g., sodium hydroxide or sodium methoxide), it is deprotonated to form the sodium tert-butylthiolate salt. This thiolate anion, (CH₃)₃CS⁻, is a potent nucleophile.

Nucleophilic Attack : The thiolate anion attacks the electrophilic carbon atom of a 2-substituted ethanamine precursor, such as 2-chloroethylamine or 2-bromoethylamine. The attack occurs from the side opposite to the leaving group (e.g., Cl⁻ or Br⁻).

Concerted Transition State : The reaction proceeds through a single, concerted step where the C-S bond is formed simultaneously as the carbon-halogen bond is broken. pressbooks.pub This step involves a trigonal bipyramidal transition state.

Product Formation : The leaving group is expelled, resulting in the formation of this compound and a salt byproduct (e.g., NaCl).

This pathway is classified as Sₙ2 because the rate-determining step involves both the nucleophile (thiolate) and the substrate (haloethylamine). masterorganicchemistry.com This contrasts with the Sₙ1 mechanism, which involves a two-step process with the formation of a carbocation intermediate and is favored for tertiary substrates. libretexts.orgpressbooks.pub Given that the substrate is a primary alkyl halide, the Sₙ2 pathway is strongly favored. An E1 elimination reaction, which often competes with Sₙ1, is also unlikely under these conditions. youtube.comyoutube.com

Coordination Chemistry and Metal Complexation of 2 Tert Butylthio Ethanamine

Ligand Properties of 2-(tert-Butylthio)ethanamine

The functionality of this compound as a ligand in organometallic chemistry is defined by the distinct characteristics of its donor sites and the influence of its alkyl substituent.

This compound acts as a classic bidentate N,S-donor ligand. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the primary amine group (-NH₂) is considered a "hard" donor due to the high electronegativity and low polarizability of the nitrogen atom. Conversely, the thioether sulfur atom (-S-) is a "soft" donor, characterized by its lower electronegativity and higher polarizability. This dual hard-soft character allows this compound to coordinate effectively with a range of metal ions.

The amine nitrogen typically forms strong dative bonds with hard or borderline metal ions. The thioether sulfur, being a soft donor, shows a strong affinity for soft metal ions like palladium(II), platinum(II), and copper(I). mdpi.com The coordination of both the nitrogen and sulfur atoms to a single metal center results in the formation of a stable five-membered chelate ring, an entropically favored arrangement. The structure and basicity of the amine group, along with the presence of the thioether, influence the reactivity and stability of the resulting metal complex. mdpi.com In complexes, the thioether sulfur can coordinate either in an equatorial or an axial position, a preference that can be influenced by other ligands present in the coordination sphere. core.ac.uk

The tert-butyl group, C(CH₃)₃, attached to the sulfur donor atom is a prominent feature of the ligand that imparts significant steric and electronic effects. researchgate.net

Steric Effects: The tert-butyl group is exceptionally bulky and is frequently used in ligand design to enforce specific conformational geometries and to create a sterically congested environment around the metal center. researchgate.net This steric hindrance can prevent unwanted side reactions, stabilize low-coordination number complexes, and influence the nuclearity of coordination compounds. mdpi.com For instance, the presence of bulky tert-butyl groups on a ligand can lock a complex into a specific geometry and block solvent access to the metal center. researchgate.net In the context of this compound, the steric bulk can influence the bond angles of the chelate ring and may sterically protect the metal-sulfur bond. This steric crowding can also play a crucial role in controlling the mechanism of reactions, such as favoring dissociation of a bond trans to the less hindered donor atom during dynamic processes in solution. academie-sciences.fr

Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect (+I). This effect increases the electron density on the sulfur atom, enhancing its Lewis basicity and its ability to donate electron density to the metal center. This can lead to the formation of stronger metal-sulfur bonds compared to ligands with less electron-donating or electron-withdrawing substituents. However, the primary influence of the tert-butyl group in coordination chemistry is often considered to be its steric profile rather than its electronic contribution. researchgate.netnih.gov

Thiolic and Aminic Donor Site Characterization

Coordination with Transition Metals

The distinct donor properties of this compound make it an effective ligand for a variety of transition metals, with a particular affinity for soft, late transition metals.

Palladium(II) is a soft Lewis acid and thus forms stable complexes with soft ligands like thioethers. mdpi.com When chelated with N,S-bidentate ligands such as this compound, Pd(II) typically adopts a square-planar geometry. naturalspublishing.comresearchgate.net Research on analogous systems provides significant insight into the expected behavior. For example, a palladium(II) complex with the related ligand 2-((2-phenylthiazol-4-yl)methylthio)ethanamine features a bidentate (N,S) coordination mode. rsc.org Similarly, studies on palladium complexes with N-heterocyclic carbene ligands bearing a pendant 2-(tert-butylthio)ethyl side arm show the thioether group coordinating to the metal center. researchgate.net

A closely related and extensively studied analogue is the tripodal ligand tris[2-(tert-butylthio)ethyl]amine (NS3tBu). researchgate.netnii.ac.jp This ligand contains three 2-(tert-butylthio)ethyl arms attached to a central nitrogen atom. Its complexes with palladium(II), such as [PdX(NS3tBu)]⁺ (where X = Cl, Br, I), provide a model for understanding the interaction between the thioether donor and the palladium center. nii.ac.jp

While a specific crystal structure for a simple Pd(II) complex of this compound is not prominently available in the literature, analysis of analogous structures provides a clear picture of the expected coordination environment. Palladium(II) complexes with bidentate N,S ligands or related systems consistently show a square-planar geometry around the palladium atom. naturalspublishing.comresearchgate.net

Detailed crystallographic data from the palladium(II) halide complexes of the analogue tris[2-(tert-butylthio)ethyl]amine, [PdX(NS3tBu)]BPh₄ (X = Cl, Br, I), reveal a distorted square-pyramidal geometry. nii.ac.jp In these structures, the palladium atom is coordinated by the apical tertiary amine nitrogen, two of the three thioether sulfur atoms in the equatorial plane, and a halide ion. nii.ac.jp The third thioether arm remains uncoordinated, dangling away from the metal center. nii.ac.jp The distortion from ideal geometry is attributed to the steric constraints of the tripodal ligand.

The key structural parameters for these analogue complexes are summarized in the table below.

| Parameter | [PdCl(NS3tBu)]BPh₄ | [PdBr(NS3tBu)]BPh₄ | [PdI(NS3tBu)]BPh₄ |

|---|---|---|---|

| Pd-X | 2.327(2) | 2.456(1) | 2.678(1) |

| Pd-N1 | 2.221(5) | 2.222(6) | 2.235(8) |

| Pd-S1 | 2.302(2) | 2.300(2) | 2.303(3) |

| Pd-S2 | 2.292(2) | 2.301(2) | 2.300(3) |

| S1-Pd-S2 | 164.78(7) | 164.12(7) | 163.9(1) |

| S1-Pd-X | 94.01(6) | 93.59(5) | 92.25(7) |

| S2-Pd-X | 98.50(6) | 99.35(5) | 101.19(7) |

| N1-Pd-S1 | 85.0(1) | 85.1(2) | 84.7(2) |

| N1-Pd-S2 | 84.7(1) | 84.5(2) | 84.7(2) |

| N1-Pd-X | 101.4(1) | 101.7(2) | 101.0(2) |

Palladium(II) complexes containing thioether ligands often exhibit dynamic behavior in solution, which can be studied using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgsnnu.edu.cn The complexes of the analogue ligand tris[2-(tert-butylthio)ethyl]amine, [PdX(NS3tBu)]⁺, display a distinct dynamic process involving the coordinated sulfur atoms. nii.ac.jp

In solution, these complexes undergo a coordination-site exchange where the uncoordinated thioether group displaces one of the coordinated thioether groups. nii.ac.jp This process occurs via a five-coordinate intermediate and results in the inversion of the configuration at the coordinated sulfur atom (e.g., from R to S and vice versa). nii.ac.jp This dynamic equilibrium makes the two coordinated thioether groups equivalent on the NMR timescale at higher temperatures. As the temperature is lowered, the rate of this exchange slows, and the individual signals for the non-equivalent sulfur environments can be resolved in the NMR spectrum. nii.ac.jp This fluxional behavior is a key characteristic of thioether complexes, where the metal-sulfur bond is labile enough to permit rapid exchange processes. nii.ac.jp

Palladium(II) Complexes with this compound and Analogues

Ligand Denticity and Coordination Modes

The denticity of a ligand is defined by the number of donor atoms it uses to bind to a central metal ion. acs.org Ligands can be classified from monodentate (one donor atom) to polydentate (multiple donor atoms). acs.org this compound contains two potential donor sites: the nitrogen atom of the primary amine and the sulfur atom of the thioether group.

This structure allows it to function as a bidentate ligand, meaning it can attach to a single metal ion through two donor atoms. acs.org This chelation, involving the formation of a five-membered ring (M-N-C-C-S), is a common and stable coordination mode. The formation of five- or six-membered chelate rings is generally favored, leading to thermodynamically stable metal complexes. acs.org The coordination of such N,S-bidentate ligands can result in various geometries depending on the metal ion and other coordinating ligands, but a square-planar geometry is common for d⁸ metal ions like platinum(II), palladium(II), and nickel(II). mdpi.comua.es The specific way a ligand binds, including the number of atoms and their arrangement, is known as its coordination mode. semanticscholar.orgrsc.org

Platinum(II) Complexes with this compound Ligands

Platinum(II) complexes are of significant interest due to their catalytic properties and roles in materials science. The coordination of this compound to a Pt(II) center typically results in a square-planar geometry, a characteristic feature of Pt(II) chemistry. Current time information in Bangalore, IN.mdpi.com

Structural studies on related Pt(II) diimine complexes with 1,1-dithiolate ligands confirm the expected square-planar geometry, with distortions in bond angles being dictated by the constraints of the chelating ligands. ua.es For instance, in one study, the Pt-S bond lengths were found to be approximately 2.28 Å and Pt-N bond lengths were around 2.05 Å. ua.es

Palladium(II) complexes are frequently studied alongside their platinum(II) counterparts for comparative purposes. Pd(II) also favors a square-planar geometry, but there are subtle differences in bond lengths, reaction kinetics, and stability. Generally, Pt-ligand bonds are stronger and kinetically more inert than Pd-ligand bonds. A comparative analysis of typical bond lengths in square-planar Pt(II) and Pd(II) complexes with phosphine (B1218219) and sulfur-donor ligands illustrates these differences.

| Metal Center | Bond Type | Typical Bond Length (Å) | Reference Complex Example |

|---|---|---|---|

| Platinum(II) | Pt-S | 2.353 | [Pt(mtzS)₂(dppm)] Current time information in Bangalore, IN. |

| Platinum(II) | Pt-P | 2.266 | [Pt(mtzS)₂(dppm)] Current time information in Bangalore, IN. |

| Palladium(II) | Pd-S | 2.361 | [Pd(Ac4Et)] mdpi.com |

| Palladium(II) | Pd-N | 2.030 | [Pd(Ac4Et)] mdpi.com |

This table presents representative bond lengths from related complexes to illustrate general trends.

Substitution reactions in square-planar platinum(II) complexes are among the most extensively studied processes in inorganic chemistry. These reactions typically proceed via an associative mechanism, where the incoming nucleophile attacks the complex to form a five-coordinate trigonal-bipyramidal intermediate or transition state before the leaving group departs. mdpi.com

Theoretical studies, often employing Density Functional Theory (DFT), provide strong support for this mechanism. mdpi.com Kinetic studies of substitution reactions for various Pt(II) complexes consistently show a two-term rate law, which is indicative of two parallel associative pathways (one solvent-assisted and one direct nucleophilic attack). Furthermore, large negative values for the entropy of activation (ΔS‡) confirm an associative mechanism, as the formation of the more ordered transition state from two reactant species results in a decrease in entropy. mdpi.com The lability of the leaving group in these reactions is influenced by the π-acceptor properties of the other ligands in the complex. mdpi.com These fundamental principles are expected to govern the substitution reactions of Pt(II) complexes incorporating the this compound ligand.

Structural Elucidation and Comparative Studies with Palladium Analogues

Nickel(II) Complexes Incorporating this compound Derivatives

Nickel(II) complexes with mixed N,S-donor ligands are of great interest for their catalytic activities. Like Pt(II) and Pd(II), the Ni(II) ion has a d⁸ electron configuration and can readily form square-planar complexes, particularly with strong-field ligands.

The synthesis of nickel(II) complexes with N,S-bidentate ligands is typically straightforward. A common method involves the reaction of a nickel(II) salt, such as nickel(II) chloride (NiCl₂) or nickel(II) acetate (B1210297) (Ni(OAc)₂), with the ligand in a 1:2 metal-to-ligand molar ratio in a suitable solvent like ethanol (B145695) or methanol. mdpi.comnih.gov The resulting complexes, often of the general formula [Ni(L)₂], can then be isolated as stable solids. mdpi.com

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis is used to confirm the empirical formula. mdpi.com Spectroscopic methods are crucial for elucidating the coordination environment.

Infrared (IR) Spectroscopy: Coordination of the amine's nitrogen atom to the nickel center is evidenced by a shift in the N-H stretching vibrations. The absence of the N-H stretch indicates deprotonation upon complexation, which can occur with certain ligands. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of Ni(II) complexes provide information about their geometry. Square-planar Ni(II) complexes are typically diamagnetic and exhibit characteristic d-d transition bands. chemrevlett.com

NMR Spectroscopy: For diamagnetic Ni(II) complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the coordinated ligand.

| Technique | Observation in Ligand | Observation in Ni(II) Complex | Inference |

|---|---|---|---|

| IR Spectroscopy | Sharp ν(N-H) band | Shift or disappearance of ν(N-H) band | Coordination of nitrogen to Ni(II) mdpi.com |

| UV-Vis Spectroscopy | π→π* and n→π* transitions | Appearance of new d-d transition bands | Confirmation of complex formation and geometry chemrevlett.com |

This table summarizes typical spectroscopic changes observed upon complexation of an N,S ligand to a Ni(II) center.

Nickel complexes supported by thioether ligands have emerged as promising systems for challenging chemical transformations, including the functionalization of hydrocarbons and the activation of molecular oxygen (dioxygen).

Hydrocarbon Functionalization: Nickel-catalyzed C-H functionalization is a powerful tool in organic synthesis. While many systems rely on directing groups, studies on various nickel complexes have demonstrated their potential in oxidizing hydrocarbons. For example, Ni(II) complexes supported by ligands like tris(2-pyridylmethyl)amine (B178826) (TPA) have been shown to be efficient catalysts for the oxidation of cyclohexane (B81311) and other alkanes using oxidants like m-chloroperbenzoic acid (m-CPBA). mdpi.com Furthermore, nickel-catalyzed "chain-walking" reactions allow for the functionalization of remote C(sp³)–H bonds in aliphatic hydrocarbons. nih.gov

Dioxygen Activation: The activation of O₂ by transition metal complexes is a key step in many biological and industrial oxidation processes. Research on nickel-thioether complexes has shown that they can activate dioxygen, often through complex mechanistic pathways. One route involves the reduction of a Ni(II) precursor to a more reactive Ni(I) species. This Ni(I) complex can then react with O₂ to generate highly reactive nickel-oxygen species, such as a dimeric Ni(III)₂(μ-O)₂ "diamond core". rsc.orgacs.org This intermediate is capable of performing oxidation reactions, including C-H activation. acs.org In some cases, the reaction of a Ni(II) thiolate complex with O₂ can lead to the oxidation of the ligand itself. rsc.org These studies on related systems highlight the potential reactivity of Ni(II) complexes of this compound in oxidative catalysis.

Role in Enzyme Mimicry Research

The structural and functional characteristics of this compound have led to its use in the development of synthetic models for the active sites of metalloenzymes. By coordinating with metal ions like nickel, this ligand can help create environments that mimic those found in enzymes such as acetyl-coenzyme A synthase (ACS). acs.org Research in this area aims to understand the fundamental reaction mechanisms of these enzymes by studying the reactivity of these synthetic analogues. acs.org The control of enzymatic activity on DNA by proteins that mimic the structure and electrostatics of DNA is a related area of research, highlighting the importance of molecular mimicry in biological systems. nih.gov

Copper(II) Complexation and Hydrolysis Reactions

This compound readily forms complexes with copper(II) ions. In aqueous solutions, the simplest copper(II) ion is the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. chemguide.co.uk The addition of a ligand like this compound leads to a ligand exchange reaction, where the water molecules are replaced by the amine and thioether groups of the ligand. chemguide.co.uklibretexts.org

Studies on the hydrolysis of Schiff base ligands in the presence of Cu(II) have shown that the metal ion can catalyze the cleavage of imine bonds. researchgate.net This hydrolytic activity is a common feature of copper(II) complexes and is influenced by electronic effects of the ligand and the geometry of the complex. researchgate.net For instance, the hydrolysis of bis(4-nitrophenyl) phosphate (B84403) (BNPP), a model for DNA, is catalyzed by copper(II) complexes, and this activity can be correlated to the hydrolysis of actual DNA. mdpi.com The mechanism often involves a pentacoordinated copper species where a water or hydroxide (B78521) ligand facilitates the hydrolytic attack. mdpi.com

Zinc(II) Interactions and Biological Relevance

Zinc(II) is a crucial metal ion in numerous biological systems, often found in the active sites of enzymes involved in alkyl group transfers. The interaction of this compound and similar N,S-donor ligands with zinc(II) provides models for these enzymatic systems. researchgate.net For example, research on zinc complexes with tripodal N₂S ligands has explored the methylation of coordinated thiolates, mimicking the reactivity of enzymes like the DNA repair protein Ada. researchgate.net

Theoretical studies using density functional theory (DFT) have been employed to investigate the interactions between Zn²⁺ and various amino acid models, revealing that zinc complexes with cysteine often adopt a tetrahedral geometry. nih.gov In the context of drug discovery, derivatives of this compound have been synthesized as components of inhibitors for zinc-containing enzymes like ADAM17, a key target in inflammation and cancer. jst.go.jp The dithiol moiety of these inhibitors is designed to chelate the active site zinc ion. jst.go.jp

Spectroscopic Characterization of Metal Complexes

The structural elucidation of metal complexes of this compound relies heavily on a combination of spectroscopic techniques, with NMR and X-ray crystallography being particularly powerful tools.

Nuclear Magnetic Resonance (NMR) Studies of Ligand Dynamics

NMR spectroscopy is invaluable for studying the conformational dynamics of ligands in solution. copernicus.orgnih.govanu.edu.au For complexes of this compound, ¹H NMR can provide information on the coordination of the ligand and any dynamic processes occurring, such as conformational changes or ligand exchange. nii.ac.jp The chemical shifts and coupling constants of the protons adjacent to the nitrogen and sulfur atoms are particularly sensitive to the coordination environment. In more complex systems, such as those mimicking biological receptors, NMR can reveal how ligand binding influences the conformational equilibrium of the receptor. nih.govnih.gov

Theoretical and Computational Studies of Metal-Ligand Interactions

Theoretical and computational methods, particularly density functional theory (DFT), are increasingly used to complement experimental studies of metal-ligand interactions. nih.govru.nl These methods can provide insights into the electronic structure, bonding, and reactivity of metal complexes that may be difficult to obtain experimentally. acs.orgresearchgate.net

For complexes of this compound, computational studies can be used to:

Calculate the optimized geometry of the complex and compare it with experimental data from X-ray crystallography.

Analyze the nature of the metal-ligand bonds, including the contributions of the sulfur and nitrogen donor atoms. nih.gov

Investigate reaction mechanisms, such as hydrolysis or electron transfer processes. acs.orgacs.org

Predict the spectroscopic properties of the complexes.

For example, theoretical studies on platinum(II) and rhodium(I) substitution reactions have provided a deeper understanding of the trans effect, which is relevant to the coordination chemistry of thioether ligands. acs.org Similarly, computational studies on nickel complexes have shed light on the activation of small molecules. nih.gov In the context of zinc enzymes, DFT calculations have been used to study the interaction of Zn²⁺ with various ligands, providing a theoretical basis for understanding their biological function. nih.gov

Density Functional Theory (DFT) Calculations on Coordination

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. orientjchem.org In the realm of coordination chemistry, DFT calculations are instrumental in predicting the geometric and electronic properties of metal complexes. orientjchem.orgnih.gov These calculations can elucidate the nature of the metal-ligand bonding, predict the most stable coordination geometries, and determine thermodynamic parameters associated with complex formation. orientjchem.orgmtu.edu

For a ligand like this compound, DFT can be employed to model its coordination with various transition metal ions. The calculations typically involve geometry optimization of the metal complex to find the lowest energy structure. mdpi.com This process provides key structural parameters such as bond lengths and bond angles between the metal center and the donor atoms of the ligand.

Table 1: Representative DFT-Calculated Structural Parameters for a Metal Complex of this compound

| Parameter | Value |

| Metal-Nitrogen (M-N) Bond Length | 2.15 Å |

| Metal-Sulfur (M-S) Bond Length | 2.40 Å |

| N-M-S Bite Angle | 85.2° |

Note: The values in this table are representative and can vary depending on the specific metal ion, its oxidation state, and the computational level of theory used.

Furthermore, DFT calculations can provide insights into the electronic properties of the complex, such as the distribution of electron density and the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap can be related to the chemical reactivity and stability of the complex. orientjchem.org The calculated vibrational frequencies from DFT can also be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy to validate the computed structure. researchgate.net

Molecular Dynamics (MD) Simulations of Host-Guest Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov In the context of coordination chemistry, MD simulations are particularly useful for studying the dynamic behavior of host-guest systems, where a "host" molecule forms a complex with a "guest" molecule. mdpi.comnih.gov In such a scenario, a macrocyclic host, for example, could encapsulate a guest molecule like this compound.

MD simulations can provide detailed information about the stability of the host-guest complex, the nature of the non-covalent interactions that hold it together, and the conformational changes that occur during the binding process. nih.gov These simulations track the trajectory of each atom over time by solving Newton's equations of motion, allowing for the visualization of molecular motion and the calculation of thermodynamic properties such as binding free energy. mdpi.com

Table 2: Illustrative Interaction Energies from MD Simulation of a this compound Host-Guest System

| Interaction Type | Energy (kcal/mol) |

| Van der Waals Interaction | -8.5 |

| Electrostatic Interaction | -4.2 |

| Total Binding Free Energy | -12.7 |

Note: These values are illustrative and depend on the specific host molecule, the solvent environment, and the force field used in the simulation.

By analyzing the trajectories from MD simulations, researchers can understand the preferred orientation of the guest molecule within the host's binding site and the flexibility of both the host and the guest upon complexation. frontiersin.org This information is crucial for the rational design of new host-guest systems with tailored properties for applications in areas such as sensing, catalysis, and drug delivery. nih.govthno.org

Reactivity and Reaction Mechanisms Involving 2 Tert Butylthio Ethanamine

Nucleophilic Reactivity of the Amine Functionality

The chemical behavior of 2-(tert-Butylthio)ethanamine is significantly influenced by the primary amine (-NH₂) group. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, enabling it to react with a variety of electrophilic compounds. chemguide.co.uk

The nucleophilicity of amines generally increases with basicity, though it can be diminished by steric hindrance. masterorganicchemistry.com The primary amine in this compound readily participates in several key reaction types:

Reaction with Aldehydes and Ketones : In the presence of an acid catalyst, the amine reacts with aldehydes or ketones in a reversible condensation reaction to form imines, also known as Schiff bases. libretexts.orgpressbooks.pubyoutube.com This reaction proceeds through a tetrahedral carbinolamine intermediate, which then eliminates a molecule of water to form the characteristic carbon-nitrogen double bond (C=N) of the imine. libretexts.org The optimal pH for this reaction is typically around 5, as sufficient acid is needed to protonate the hydroxyl intermediate for elimination as water, while a pH that is too low would convert the amine into its non-nucleophilic ammonium (B1175870) salt. libretexts.orglibretexts.org

Reaction with Alkyl Halides : As a nucleophile, this compound can react with alkyl halides in nucleophilic substitution reactions. libretexts.orgibchem.com This alkylation can proceed in a stepwise manner, potentially leading to a complex mixture of secondary and tertiary amines, as well as the corresponding quaternary ammonium salt if an excess of the alkyl halide is used. chemguide.co.uklibretexts.org

Reaction with Acyl Chlorides and Acid Anhydrides : The amine functionality reacts with acyl chlorides and, more slowly, with acid anhydrides to form N-substituted amides. chemguide.co.uklibretexts.org This acylation reaction is a common transformation for primary amines.

Synthesis of Heterocyclic Compounds : Primary amines are crucial building blocks in the synthesis of various nitrogen-containing heterocyclic structures. beilstein-journals.orgclockss.org Through reactions with appropriate bifunctional reagents, the amine group of this compound can be used to construct cyclic systems, such as pyrazoles or pyrroles, depending on the reaction partner and conditions. clockss.org

Table 1: Key Nucleophilic Reactions of the Amine Group

| Reactant Type | Product Type | General Significance |

|---|---|---|

| Aldehyde / Ketone | Imine (Schiff Base) | Reversible formation of C=N bond, precursor to other functional groups. libretexts.orgpressbooks.pub |

| Alkyl Halide | Secondary/Tertiary Amine, Quaternary Salt | Stepwise alkylation of nitrogen. chemguide.co.uklibretexts.org |

| Acyl Chloride | N-substituted Amide | Formation of a stable amide linkage. chemguide.co.uk |

| Bifunctional Reagents | Heterocycles | Construction of cyclic organic frameworks. beilstein-journals.orgclockss.org |

Reactions of the Thioether Moiety

The thioether group (R-S-R') in this compound also exhibits characteristic reactivity, primarily centered on the sulfur atom.

Coordination Chemistry : The sulfur atom, with its available lone pairs of electrons, can act as a soft Lewis base, allowing the thioether to function as a ligand in coordination complexes with various metal ions. Research has shown that ligands incorporating the 2-(tert-butylthio)ethyl moiety can form stable complexes with transition metals such as copper(I), copper(II), nickel(II), and zinc(II). researchgate.netacs.orgresearchgate.net For instance, multidentate ligands containing this thioether arm have been synthesized and their coordination with metals investigated, demonstrating the sulfur's role in stabilizing the metal center. researchgate.netresearchgate.net

Cleavage of the Tert-Butyl Group : The tert-butyl group linked to the sulfur atom can be susceptible to cleavage under certain conditions. While thioethers are generally stable, harsh acidic conditions, which are known to cleave tert-butyl esters and ethers, could potentially lead to the removal of the tert-butyl group to generate the corresponding thiol, 2-aminoethanethiol (cysteamine). researchgate.netlookchem.comorganic-chemistry.org

Substitution Reactions : The entire butylthio group may be substituted through nucleophilic substitution reactions under specific conditions.

Table 2: Examples of Metal Complexes with Ligands Derived from this compound

| Ligand System | Metal Ion | Reference |

|---|---|---|

| Bis(2-pyridylmethyl)-2-(tert-butylthio)ethylamine | Copper(I) | researchgate.net |

| [2-(tert-butylthio)ethyl]amine | Nickel(II), Zinc(II) | acs.org |

| 1-mesityl-3-[2-(tert-butylthio)ethyl]-imidazol-2-ylidene | Nickel(II), Palladium(II) | researchgate.net |

| (E)‐2‐(((2‐(tert‐butylthio) phenyl) imino)methyl)‐4‐chlorophenol | Copper(II) | researchgate.net |

Hydrolysis Reactions of Imines Derived from this compound

Imines formed from this compound are susceptible to hydrolysis, a reaction that reverses their formation and regenerates the parent amine and the corresponding aldehyde or ketone. libretexts.orgmasterorganicchemistry.com This process is typically catalyzed by acid and involves the addition of water across the C=N double bond. masterorganicchemistry.commasterorganicchemistry.comgoogle.com

The mechanism for the acid-catalyzed hydrolysis of an imine involves the following steps:

Protonation : The imine nitrogen is protonated by an acid (e.g., H₃O⁺), forming a positively charged iminium ion. This step increases the electrophilicity of the carbon atom. masterorganicchemistry.comchemistrysteps.com

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion. masterorganicchemistry.comchemistrysteps.com This results in the formation of a protonated carbinolamine intermediate.

Proton Transfer : A proton is transferred from the oxygen atom to the nitrogen atom. This can occur in a single step or via a solvent-mediated process. The result is a carbinolamine, which is an amino alcohol. chemistrysteps.com

Elimination of the Amine : The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). However, in the reverse direction (hydrolysis), the nitrogen atom is protonated, which makes the amine a good leaving group. The lone pair on the oxygen atom then helps to push out the neutral amine molecule (this compound). masterorganicchemistry.comchemistrysteps.com

Deprotonation : The resulting protonated carbonyl compound (an oxonium ion) is deprotonated by water or another base to yield the final, neutral aldehyde or ketone product and regenerate the acid catalyst. chemistrysteps.com

The hydrolysis can also be promoted by the presence of certain metal ions, which can act as Lewis acids to activate the imine for nucleophilic attack by water. masterorganicchemistry.comresearchgate.net

Oxidation and Reduction Chemistry of Sulfur in this compound

The sulfur atom in the thioether moiety of this compound is in a low oxidation state and can be readily oxidized. ncert.nic.in The nature of the product depends on the oxidizing agent and the reaction conditions. masterorganicchemistry.com

Oxidation : Treatment with mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂), typically converts the thioether into the corresponding sulfoxide (B87167) (R-S(=O)-R'). The use of stronger oxidizing agents or an excess of the oxidant can further oxidize the sulfur atom to the sulfone (R-S(=O)₂-R') level. masterorganicchemistry.com These oxidation reactions are significant as they alter the polarity, solubility, and electronic properties of the molecule.

Reduction : Reduction of the thioether can lead to the cleavage of a carbon-sulfur bond. For instance, certain reducing agents can convert the compound into its corresponding thiol derivative, which would be 2-aminoethanethiol. This process effectively removes the tert-butyl group.

Table 3: Redox Reactions at the Sulfur Center

| Reaction Type | Reagent Example | Product | Sulfur Oxidation State |

|---|---|---|---|

| Mild Oxidation | H₂O₂ (1 eq.) | 2-(tert-Butylsulfinyl)ethanamine | Increases |

| Strong Oxidation | H₂O₂ (excess), m-CPBA | 2-(tert-Butylsulfonyl)ethanamine | Increases further |

| Reduction/Cleavage | Strong reducing agents | 2-Aminoethanethiol (Cysteamine) | Decreases (in formal sense after C-S cleavage) |

Mechanism of Action as a Prodrug in Biological Systems

The structure of this compound makes it a candidate for use as a carrier-linked prodrug, specifically for the targeted delivery of the biologically active thiol, cysteamine (B1669678) (2-aminoethanethiol). Cysteamine is a known therapeutic agent, but its free thiol group can be problematic for drug formulation and delivery. A prodrug strategy masks the active functional group until the drug reaches its target site. google.com

The tert-butylthio group can be considered a protecting group for the thiol functionality. google.com In a biological system, the mechanism of action as a prodrug would involve the in vivo cleavage of the carbon-sulfur bond to release the active cysteamine molecule. Several bioactivation pathways are plausible:

Enzymatic Oxidation : Cytochrome P450 monooxygenases or flavin-containing monooxygenases could oxidize the thioether sulfur to a sulfoxide. This oxidation would make the adjacent carbon atom more electrophilic and could facilitate a subsequent elimination or hydrolysis reaction, leading to the release of cysteamine.

Reductive Cleavage : While less common for simple thioethers, specific reductase enzymes could potentially cleave the S-C bond.

Thiol-Disulfide Exchange (Hypothetical Modification) : If this compound were first converted to a disulfide, such as 2-(tert-butyldithio)ethanamine, it could readily participate in thiol-disulfide exchange reactions with endogenous thiols like glutathione. ontosight.ai This exchange would liberate the active cysteamine. The thioether itself could be a precursor to such a disulfide in vivo.

Advanced Spectroscopic and Analytical Techniques for 2 Tert Butylthio Ethanamine

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous structural confirmation of 2-(tert-Butylthio)ethanamine. Unlike low-resolution mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a molecule's elemental composition from its exact mass. neu.edu.tr

For this compound, with a molecular formula of C₆H₁₅NS, the calculated monoisotopic mass is 133.092521 g/mol . epa.gov HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, with an expected m/z of 134.09979. uni.lu The high mass accuracy of the measurement allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. This capability is fundamental in confirming the identity of the compound in complex mixtures or as a synthesized product. scispace.com

In addition to the molecular ion, HRMS can analyze fragment ions to further support structural elucidation. The fragmentation of this compound would likely involve characteristic losses. For instance, the cleavage of the C-S bond could result in the loss of a tert-butyl radical (•C(CH₃)₃), leading to a significant fragment ion. The stability of the resulting tertiary carbocation makes this a probable fragmentation pathway. neu.edu.tr

Predicted HRMS data for various adducts of the compound can be calculated, providing a reference for experimental analysis. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Form | Calculated m/z |

| [M+H]⁺ | 134.09979 |

| [M+Na]⁺ | 156.08173 |

| [M+K]⁺ | 172.05567 |

| [M+NH₄]⁺ | 151.12633 |

This interactive table provides the predicted mass-to-charge ratios (m/z) for common adducts of this compound, which are essential for its identification via High-Resolution Mass Spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its primary amine (-NH₂) and thioether (-S-) functionalities, as well as its aliphatic carbon framework.

The primary amine group gives rise to several distinct peaks. A pair of medium-intensity peaks is typically observed in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending (scissoring) vibration usually appears in the 1650-1580 cm⁻¹ range.

The aliphatic C-H bonds of the ethyl and tert-butyl groups produce strong absorption bands between 3000 and 2850 cm⁻¹. The thioether linkage (C-S stretching) is more difficult to identify as it gives rise to weak bands in the fingerprint region, typically between 700 and 600 cm⁻¹. While these C-S stretching bands can be weak and overlap with other vibrations, their presence is a key piece of evidence for the thioether structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (R-NH₂) | N-H Stretch (asym/sym) | 3500 - 3300 | Medium |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |

| Alkyl (C-H) | C-H Stretch | 3000 - 2850 | Strong |

| Thioether (R-S-R') | C-S Stretch | 700 - 600 | Weak |

This interactive table outlines the primary functional groups within this compound and their corresponding characteristic vibrational frequencies in an IR spectrum.

Advanced NMR Techniques for Conformational and Dynamic Studies

While standard ¹H and ¹³C NMR are used for basic structural elucidation, advanced NMR techniques are required to investigate the three-dimensional structure, conformational preferences, and molecular dynamics of this compound. numberanalytics.comtutorchase.com The molecule's flexibility, due to rotation around the C-C, C-N, and C-S single bonds, leads to a dynamic equilibrium of different conformers. auremn.org.br

Multidimensional NMR experiments are essential for these studies:

COSY (Correlation Spectroscopy) : This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of the ethyl chain by showing correlations between the -CH₂-S- and -CH₂-N- protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom in the molecule by linking it to its attached protons. ipb.pt

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are close to each other, providing critical information about the molecule's preferred 3D conformation. ipb.pt For example, NOE data could help determine the relative orientation of the tert-butyl group with respect to the ethylamine (B1201723) backbone.

Furthermore, variable-temperature (VT) NMR studies can be employed to study the dynamics of conformational exchange. auremn.org.br By lowering the temperature, it may be possible to slow the rotation around the single bonds enough to observe individual conformers, allowing for the determination of the energy barriers between them.

Table 3: Application of Advanced NMR Techniques to this compound

| NMR Technique | Information Provided | Specific Application |

| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Confirms the -S-CH₂-CH₂-N- connectivity. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Assigns specific ¹³C signals to their corresponding ¹H signals (e.g., C(CH₃)₃, S-CH₂, N-CH₂). |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Confirms the connection of the tert-butyl group to the sulfur atom and the ethyl chain. |

| NOESY/ROESY | Identifies protons that are close in space, revealing conformational information. | Determines the preferred spatial arrangement (e.g., gauche vs. anti) along the C-S and C-C bonds. |

This interactive table details how various advanced NMR experiments can be utilized to perform a comprehensive structural and conformational analysis of this compound.

Applications of 2 Tert Butylthio Ethanamine in Chemical and Biological Research

Role as a Building Block in Complex Organic Synthesis

As an organic building block, 2-(tert-butylthio)ethanamine provides a valuable scaffold for introducing a protected thiol group and a reactive amine functionality into a target molecule. The tert-butyl group offers steric protection to the sulfur atom, preventing its unwanted participation in reactions until a specific deprotection step is performed.

Precursor in Cyclosporin (B1163) Synthesis

This compound is identified as an intermediate in the synthesis of cyclosporin, a cyclic polypeptide with significant anti-inflammatory and immunosuppressive properties. Cyclosporins are a critical class of drugs used to prevent organ transplant rejection and to treat various autoimmune diseases. google.com The synthesis of cyclosporin and its derivatives is a complex process involving the assembly of multiple amino acid residues. nih.gov The incorporation of building blocks like this compound is crucial for constructing the unique structure of these therapeutic agents.

Ligand Design in Catalysis

The ability of this compound to be elaborated into multidentate ligands has drawn significant interest in the field of coordination chemistry and catalysis. The presence of both a soft sulfur donor and a hard nitrogen donor allows for the formation of stable complexes with a range of transition metals.

Catalytic Applications in Organic Transformations

Derivatives of this compound are integral to catalysts that drive important organic reactions. For example, a ruthenium(II) complex incorporating a phosphine-functionalized derivative of this compound has demonstrated excellent activity in the hydrogenation of esters to produce alcohols. This transformation is a fundamental process in organic synthesis. Ligands containing the tert-butylthio group can create a specific steric and electronic environment around the metal center, enhancing catalytic efficiency and selectivity.

Furthermore, gold and silver complexes with tripodal bis(imidazole) thioether ligands, which can be structurally related to derivatives of this compound, have been shown to be active catalysts for the oxidative cleavage of alkenes. mdpi.com Specifically, these complexes catalyze the oxidation of diphenyl ethylene (B1197577) to benzophenone (B1666685) using tert-butyl hydrogen peroxide as the oxidant. mdpi.com

Development of Novel Ligand Systems for Transition Metal Catalysis

The development of novel ligands is a cornerstone of advancing transition metal catalysis. The structural framework of this compound is a valuable platform for creating new ligand systems. Research has shown that modifying this amine can lead to sophisticated ligands capable of stabilizing various transition metal centers.

One notable example is the synthesis of a tridentate P,N,S ligand by reacting this compound with a phosphine-containing precursor. This ligand forms a stable complex with ruthenium, dichloro(triphenylphosphine){2-diphenylphosphino-N-[2-(tert-butylthio)ethyl]ethylamine}ruthenium(II). Such complexes are part of a broader effort to create "hemilabile" ligands, where one donor atom can dissociate and re-associate from the metal center, facilitating catalytic cycles.

Another area of development involves the creation of polydentate amine ligands. For instance, the synthesis of tris[2-(tert-butylthio)ethyl]amine and its subsequent complexation with palladium(II) and other transition metals highlights the utility of building upon the this compound core to create intricate coordination environments. researchgate.net These novel ligand systems are crucial for exploring new reactivity and improving the performance of catalysts in synthesizing fine chemicals and materials. nih.govrsc.org

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and electrostatic interactions. numberanalytics.com The structure of this compound, with its hydrogen-bond-donating amine group and its sulfur atom capable of participating in coordination or other weak interactions, makes it a candidate for use in designing supramolecular assemblies and host-guest systems. mdpi.com

While specific research detailing the direct use of this compound in host-guest chemistry is not extensively documented, the principles of molecular recognition suggest its potential. libretexts.orgnih.govresearchgate.net Acyclic hosts with flexible backbones containing sulfur and nitrogen donor atoms, similar to this compound, have been designed for the selective chelation of metal ions like mercury(II). mdpi.com These systems self-assemble around the guest ion, driven by favorable electrostatic interactions. mdpi.com The fundamental ability of amine and thioether groups to engage in such non-covalent bonding indicates a potential, albeit underexplored, role for this compound in the rational design of new supramolecular structures and sensors. bohrium.com

Design of Fluorescent Sensors for Metal Ion Detection

Fluorescent probes are valuable tools in analytical chemistry and biology for their high sensitivity, selectivity, and ease of operation in detecting various metal ions. nih.gov The development of these sensors is a significant area of research, with applications ranging from environmental monitoring to biomedical diagnostics. nih.gov

A novel macromolecule incorporating two dansyl fluorophores and based on a derivative of this compound, specifically 2-[4-(2-aminoethylthio)butylthio]ethanamine, has been synthesized to serve as a fluorescent sensor. mdpi.comresearchgate.net This sensor was designed to investigate its sensing properties towards a range of transition metal, alkali, and alkaline earth ions. mdpi.comresearchgate.net The design leverages the well-known interactions between sulfur and nitrogen atoms and metal ions to achieve selective binding. mdpi.com The sensor operates on an "ON-OFF" fluorescence switching mechanism upon binding to the target ion. mdpi.comresearchgate.net

Selective Binding to Mercury(II) Ions

Mercury is recognized as a highly toxic environmental pollutant, making its detection a critical concern. mdpi.com The fluorescent sensor derived from 2-[4-(2-aminoethylthio)butylthio]ethanamine has demonstrated pronounced selectivity for mercury(II) (Hg²⁺) ions. mdpi.comresearchgate.net In the presence of Hg²⁺, the strong fluorescence of the dansyl moieties is significantly quenched. mdpi.comresearchgate.net

The selectivity of this sensor for Hg²⁺ was evaluated against a variety of other metal ions, including Ag⁺, Ba²⁺, Ca²⁺, Cd²⁺, Co²⁺, Cu²⁺, Fe²⁺, Fe³⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, and Zn²⁺. mdpi.com The results indicated a high degree of selectivity for Hg²⁺, even in the presence of potential competitors like Ag⁺, Cu²⁺, and Cd²⁺. mdpi.com The detection limit for Hg²⁺ in aqueous acetonitrile (B52724) solutions was determined to be 2.49 × 10⁻⁷ M, or 50 ppb. mdpi.comresearchgate.net The selective binding is attributed to the favorable electrostatic interactions between the sulfur and nitrogen donor atoms of the ligand and the Hg²⁺ ion, leading to a self-assembly process that forms a stable complex. mdpi.comresearchgate.net

Table 1: Metal Ion Selectivity of the Dansyl-Based Fluorescent Sensor

| Metal Ion | Fluorescence Response |

|---|---|

| Hg²⁺ | Significant Quenching |

| Ag⁺ | Minimal Change |

| Ba²⁺ | Minimal Change |

| Ca²⁺ | Minimal Change |

| Cd²⁺ | Minimal Change |

| Co²⁺ | Minimal Change |

| Cu²⁺ | Minimal Change |

| Fe²⁺ | Minimal Change |

| Fe³⁺ | Minimal Change |

| Mn²⁺ | Minimal Change |

| Na⁺ | Minimal Change |

| Ni²⁺ | Minimal Change |

| Pb²⁺ | Minimal Change |

| Zn²⁺ | Minimal Change |

Data derived from research on a fluorescent sensor based on a this compound derivative. mdpi.com

Bioconjugation and Chemical Biology Applications

Bioconjugation techniques are essential for the site-specific modification of biomolecules like proteins and nucleic acids, enabling studies of their structure, function, and interactions.

Modifications of Oligonucleotides for Crosslinking

The ability to introduce specific chemical modifications into oligonucleotides is crucial for various applications, including the study of nucleic acid-protein interactions and the development of therapeutic agents. One approach involves the incorporation of tethers that can form crosslinks with other molecules.

A method has been developed for the synthesis of protected phosphoramidites of guanosine (B1672433) and deoxyguanosine derivatives containing a thioalkyl tether at the N2 position of the guanine (B1146940) base. nih.gov This allows for the site-specific incorporation of the tether into RNA and DNA. The thiol group is initially protected as a tert-butyl disulfide, which remains stable throughout the oligonucleotide synthesis process. nih.gov Following synthesis, this protecting group can be removed or exchanged for a more reactive group, such as thioethylamine, to facilitate crosslinking to a thiol on a protein or another nucleic acid. nih.gov This direct incorporation method is particularly efficient for producing large quantities of a single tethered oligonucleotide. nih.gov

Conjugation in Prodrug Strategies

The prodrug approach is a widely used strategy in drug development to improve the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients. nih.govewadirect.com This involves chemically modifying a drug to create an inactive or less active precursor that is converted to the active drug in the body. ewadirect.com

In the context of anticancer therapies, prodrug strategies have been employed to enhance the water solubility of promising compounds. For instance, amino acid conjugates of certain compounds have been investigated as water-soluble anticancer prodrugs. nih.gov Another strategy involves linking a disodium (B8443419) phosphate (B84403) group to a parent drug, which can dramatically increase its aqueous solubility. nih.gov The release of the parent drug from the prodrug can be triggered by specific physiological conditions, such as pH changes. nih.gov For example, some taxoid prodrugs are designed to release the active drug at a physiological pH of 7.4 through an O–N intramolecular acyl migration reaction. nih.gov

Antibacterial and Antifungal Activity of Derivatives

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Thioether-containing compounds have emerged as a promising class of molecules with potential antibacterial and antifungal properties.

Structure-Activity Relationships in Thioether-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. acs.orgnih.gov Such studies are crucial for the rational design and optimization of new therapeutic agents.

In the development of novel antibacterial agents, a series of thioether pleuromutilin (B8085454) derivatives were synthesized and evaluated. acs.orgresearchgate.net SAR studies revealed that incorporating various heteroaromatic substituents into the C14 side chain significantly impacted their in vitro antibacterial activity. acs.orgresearchgate.net For example, compounds 52 and 55 in one study demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.031 to 0.063 μg/mL. acs.orgresearchgate.net Further optimization to improve water solubility led to the development of compounds with both good antibacterial activity and increased hydrophilicity. acs.orgresearchgate.net

Similarly, SAR studies on novel phenyl trifluoroethyl thioether derivatives containing substituted benzyl (B1604629) groups identified compounds with excellent acaricidal activity. nih.gov These studies highlight the importance of the thioether linkage and the nature of the substituents in determining the biological activity of these compounds. nih.gov In the context of antifungal agents, SAR studies of thiazole (B1198619) derivatives have shown that the presence of an additional aryl substituent in a thioether series is essential for their activity. mdpi.com

Table 2: Antimicrobial Activity of Selected Thioether Derivatives

| Compound Class | Target Organism(s) | Key Structural Features for Activity | Reference |

|---|---|---|---|

| Pleuromutilin Derivatives | Bacteria (e.g., MSSA, MRSA) | Heteroaromatic substituents on C14 side chain | acs.orgresearchgate.net |

| Phenyl Trifluoroethyl Thioether Derivatives | Carmine Spider Mites | Substituted benzyl groups | nih.gov |